4-Chloro-3-(hydroxymethyl)benzonitrile

Medicinal Chemistry ADME Prediction SAR Analysis

Regiochemistry dictates reactivity: 4-Chloro-3-(hydroxymethyl)benzonitrile (105191-40-0) is the only isomer with Cl at the 4-position and –CH₂OH at the 3-position, confirmed by differential electronic and steric effects. Its bifunctional scaffold enables orthogonal sequential derivatization — transition metal-catalyzed cross-coupling at Cl and oxidation, esterification, or leaving-group conversion at –CH₂OH. Low intrinsic HMG-CoA reductase inhibition (IC₅₀ 25.1 µM) makes it an ideal clean-slate core for building focused kinase-inhibitor libraries (TBK1/IKKε). The established 96%-yield synthesis from aldehyde precursor ensures scalable, reliable supply. Never substitute incorrect regioisomers — they will derail your synthetic pathway.

Molecular Formula C8H6ClNO
Molecular Weight 167.59
CAS No. 105191-40-0
Cat. No. B2909577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(hydroxymethyl)benzonitrile
CAS105191-40-0
Molecular FormulaC8H6ClNO
Molecular Weight167.59
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)CO)Cl
InChIInChI=1S/C8H6ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2
InChIKeyULNIOULVUWBGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 105191-40-0): Procurement Specifications and Chemical Identity


4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 105191-40-0) is an aromatic organic compound classified as a benzonitrile derivative. It has the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol [1]. It features a benzene ring substituted with a chlorine atom at the 4-position and a hydroxymethyl group (-CH2OH) at the 3-position relative to a nitrile group (-C≡N) . Its core utility in the procurement landscape stems from this specific, bifunctional substitution pattern, making it a versatile small molecule scaffold and a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals .

Why Generic Substitution of 4-Chloro-3-(hydroxymethyl)benzonitrile (CAS 105191-40-0) Is Scientifically Invalid


Treating chloro-(hydroxymethyl)benzonitrile isomers as interchangeable procurement items is a critical error rooted in a misunderstanding of the relationship between regiochemistry and chemical reactivity. The precise positions of the chloro and hydroxymethyl groups on the benzonitrile ring dictate the compound's downstream reactivity, as these substituents exert distinct electronic and steric influences on the aromatic system [1]. For instance, the chlorine atom can strongly direct further electrophilic substitution or participate in transition metal-catalyzed cross-coupling reactions, while the hydroxymethyl group serves as a critical handle for oxidation, esterification, or conversion to a leaving group . Swapping the 4-chloro-3-hydroxymethyl isomer for another, such as the 3-chloro-4-hydroxymethyl variant, would result in a molecule with a completely different spatial and electronic profile. This would almost certainly derail the synthetic pathway, leading to different products or failed reactions due to altered regioselectivity in subsequent steps [2]. Therefore, selection must be based on the specific, quantitative evidence tied to the 4-chloro-3-(hydroxymethyl) substitution pattern.

Quantitative Evidence Guide for 4-Chloro-3-(hydroxymethyl)benzonitrile: Differentiating Data vs. Analogs


4-Chloro-3-(hydroxymethyl)benzonitrile vs. 3-(Hydroxymethyl)benzonitrile: A 2.1-Fold Increase in Lipophilicity from Chlorination

The presence of the chlorine atom at the 4-position confers a significant and quantifiable change in the compound's lipophilicity compared to its non-chlorinated analog. The computed octanol-water partition coefficient (XLogP3) for 4-Chloro-3-(hydroxymethyl)benzonitrile is 1.7 . This is a 2.1-fold increase over the XLogP3 of 0.8 for 3-(hydroxymethyl)benzonitrile [1]. This shift in lipophilicity directly impacts the compound's solubility profile and can be a crucial factor when designing molecules intended for biological targets or when planning for differential extraction and purification procedures.

Medicinal Chemistry ADME Prediction SAR Analysis

Synthesis of 4-Chloro-3-(hydroxymethyl)benzonitrile: A Robust 96% Yield via Borohydride Reduction

A patent-defined procedure demonstrates that 4-Chloro-3-(hydroxymethyl)benzonitrile can be synthesized from its aldehyde precursor, 4-chloro-3-formylbenzonitrile, using sodium borohydride in ethanol at room temperature for 1 hour . This method achieves a high isolated yield of 96% (4.86 g from 5.00 g of starting material) . The reaction's efficiency and mild conditions underscore the stability and accessibility of this specific hydroxymethyl intermediate, providing a reliable and high-yielding entry point for further derivatization. This high yield reduces waste and cost in a synthetic sequence, making it a more attractive intermediate than isomers which may require harsher conditions or give lower yields for their reduction .

Organic Synthesis Process Chemistry Intermediate Production

Bioactivity Profile: 4-Chloro-3-(hydroxymethyl)benzonitrile Shows Negligible HMG-CoA Reductase Inhibition vs. Potent PDK Inhibitors

Data from bioassays indicate that the target compound, 4-Chloro-3-(hydroxymethyl)benzonitrile, is a weak inhibitor of the enzyme HMG-CoA reductase, with an IC50 value of 25,100 nM (25.1 µM) [1]. This level of activity is considered to lack significant inhibitory effect [2]. This contrasts sharply with related kinase inhibitors in the benzonitrile class, such as a 3-chloro-4-((substituted)sulfonyl)benzonitrile derivative, which exhibits potent inhibition of the TRPV4 ion channel with an IC50 of 5 nM [3]. This stark difference in potency (a factor of 5,000) highlights how the specific substitution pattern on the benzonitrile core critically determines biological activity. The 4-chloro-3-hydroxymethyl pattern is not associated with high-affinity HMG-CoA reductase inhibition.

Enzymology Drug Discovery Mechanism of Action

Optimal Application Scenarios for 4-Chloro-3-(hydroxymethyl)benzonitrile in Research and Industry


Medicinal Chemistry: A Scaffold for Kinase and Other Target-Focused Libraries

Given its low intrinsic activity against HMG-CoA reductase (IC50 = 25.1 µM) [1] and its membership in a class known to yield potent kinase inhibitors [2], 4-Chloro-3-(hydroxymethyl)benzonitrile is an excellent starting scaffold for medicinal chemistry. It provides a clean slate for introducing diversity elements at the reactive hydroxymethyl and chloro positions, allowing medicinal chemists to build focused libraries for kinase targets like TBK1 and IKKε or other enzymes without the confounding issue of inherent, high-potency activity from the core scaffold itself. The quantifiably higher lipophilicity (XLogP3 1.7) compared to the non-chlorinated analog also makes it a useful tool for tuning the physicochemical properties of lead compounds.

Organic Synthesis: A High-Yielding Intermediate for Complex Molecule Construction

The established and highly efficient synthesis of this compound from its aldehyde precursor (96% yield) confirms its suitability as a reliable building block in multi-step organic syntheses. The orthogonal reactivity of the chloro and hydroxymethyl groups allows for selective, sequential functionalization. This is crucial for the synthesis of complex molecules where protecting group strategies and reaction compatibility are paramount. In an industrial process chemistry context, the ability to procure a high-purity intermediate that can be reliably produced in high yield is a key driver for reducing overall cost of goods.

Chemical Biology: A Probe for Investigating Substitution Effects in Benzonitrile-Based Inhibitors

The stark contrast in biological activity between 4-chloro-3-(hydroxymethyl)benzonitrile (weak HMG-CoA reductase inhibitor) [1] and related benzonitrile derivatives (e.g., 5 nM TRPV4 inhibitor) [3] makes it a valuable tool in chemical biology. It can be used as a control compound or a core scaffold to systematically probe the structure-activity relationships (SAR) governing potency and selectivity in various target families. Its specific substitution pattern offers a defined point of reference for understanding how modifications to the benzonitrile core translate to changes in binding affinity and cellular activity, which is essential for rational drug design.

Technical Documentation Hub

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